molecular formula C10H10ClNO B13644906 5-(3-Chlorophenyl)pyrrolidin-2-one

5-(3-Chlorophenyl)pyrrolidin-2-one

Cat. No.: B13644906
M. Wt: 195.64 g/mol
InChI Key: AWBLQRRLXIFDAE-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-(3-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s interaction with neurotransmitter receptors in the brain may contribute to its anticonvulsant properties .

Comparison with Similar Compounds

5-(3-Chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one and its derivatives. These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their biological activities and applications .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(3-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBLQRRLXIFDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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